N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a complex organic compound that integrates a chromeno-thiazole core with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno-Thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.
Introduction of the Isopropylsulfonyl Group: This step can be achieved through sulfonylation reactions using reagents like isopropylsulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the benzamide group, converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the benzamide group.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chromeno-thiazole core can intercalate with DNA or inhibit specific enzymes, while the benzamide moiety can enhance binding affinity and specificity. The isopropylsulfonyl group may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide: Lacks the isopropylsulfonyl group, which may affect its solubility and bioactivity.
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methylbenzamide: Contains a methyl group instead of the isopropylsulfonyl group, potentially altering its pharmacokinetic properties.
Uniqueness: N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of the isopropylsulfonyl group, which can enhance its solubility and potentially improve its pharmacokinetic profile compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-12(2)28(24,25)14-9-7-13(8-10-14)19(23)22-20-21-18-15-5-3-4-6-16(15)26-11-17(18)27-20/h3-10,12H,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTBODPCHNCGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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